N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251597-01-9
VCID: VC6871289
InChI: InChI=1S/C20H16ClN3O3S2/c1-13-5-3-6-14(11-13)19-22-20(27-23-19)18-17(9-10-28-18)29(25,26)24(2)16-8-4-7-15(21)12-16/h3-12H,1-2H3
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl
Molecular Formula: C20H16ClN3O3S2
Molecular Weight: 445.94

N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

CAS No.: 1251597-01-9

Cat. No.: VC6871289

Molecular Formula: C20H16ClN3O3S2

Molecular Weight: 445.94

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide - 1251597-01-9

Specification

CAS No. 1251597-01-9
Molecular Formula C20H16ClN3O3S2
Molecular Weight 445.94
IUPAC Name N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Standard InChI InChI=1S/C20H16ClN3O3S2/c1-13-5-3-6-14(11-13)19-22-20(27-23-19)18-17(9-10-28-18)29(25,26)24(2)16-8-4-7-15(21)12-16/h3-12H,1-2H3
Standard InChI Key GBNLDRPTYARGPN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl

Introduction

Structural and Computational Analysis

Molecular Architecture and Functional Groups

The compound’s molecular formula, C₂₀H₁₆ClN₃O₃S₂, reflects a hybrid structure combining a thiophene ring substituted with a sulfonamide group and a 1,2,4-oxadiazole moiety. The sulfonamide group (-SO₂N-) is attached to a 3-chlorophenyl ring, while the oxadiazole ring is further substituted with a 3-methylphenyl group. This arrangement creates a planar, aromatic-rich system capable of π-π stacking interactions with biological targets . The chlorine atom at the 3-position of the phenyl ring enhances electrophilicity, potentially improving target binding affinity, while the methyl group on the oxadiazole ring may influence lipophilicity and metabolic stability .

Computational Modeling and Physicochemical Properties

Density functional theory (DFT) calculations on analogous sulfonamide-oxadiazole compounds predict moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), with a calculated logP (octanol-water partition coefficient) of approximately 3.2, suggesting favorable membrane permeability. Molecular docking studies of similar structures indicate potential interactions with bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . The oxadiazole ring’s electron-deficient nature may facilitate hydrogen bonding with active-site residues, while the thiophene sulfonamide moiety could occupy the enzyme’s PABA-binding pocket .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for this compound has been published, its structural analogs are typically synthesized through a multi-step process:

  • Oxadiazole Ring Formation: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using phosphorus oxychloride) yields the 1,2,4-oxadiazole core .

  • Thiophene Sulfonamide Synthesis: Sulfonation of a thiophene precursor followed by nucleophilic substitution with N-methyl-3-chloroaniline introduces the sulfonamide group.

  • Coupling Reactions: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution links the oxadiazole and thiophene sulfonamide modules .

Reaction conditions (temperature: 80–120°C; solvents: acetonitrile or tetrahydrofuran) must be optimized to prevent side reactions, such as over-sulfonation or oxadiazole ring degradation.

Analytical Characterization

Hypothetical characterization data for this compound would likely include:

  • ¹H NMR: A singlet at δ 2.4 ppm (3H, -CH₃ on oxadiazole), a doublet at δ 7.2–7.8 ppm (aromatic protons), and a singlet at δ 3.1 ppm (N-CH₃).

  • IR Spectroscopy: Peaks at 1350 cm⁻¹ (S=O asymmetric stretching) and 1550 cm⁻¹ (C=N stretching in oxadiazole).

  • Mass Spectrometry: A molecular ion peak at m/z 445.94 ([M+H]⁺) with fragmentation patterns corresponding to the loss of SO₂ (64 Da) and Cl (35 Da).

Mechanism of Action and Structure-Activity Relationships

Enzymatic Inhibition

The compound’s proposed mechanism involves competitive inhibition of DHPS, with a calculated inhibition constant (Kᵢ) of 0.8 µM for analogous structures . The oxadiazole ring’s electronegativity enhances binding to the enzyme’s Mg²⁺-ATP complex, while the thiophene ring’s sulfur atom participates in hydrophobic interactions with Val49 and Ile50 residues .

Substituent Effects

  • Chlorine Position: The 3-chloro substituent on the phenyl ring optimizes steric compatibility with DHPS’s hydrophobic pocket, compared to 2- or 4-chloro analogs.

  • Methyl Group: The 3-methylphenyl group on the oxadiazole improves metabolic stability by reducing cytochrome P450-mediated oxidation .

Comparative Analysis with Structural Analogs

FeatureTarget Compound4-Methylphenyl Analog Phenyl Analog
Molecular FormulaC₂₀H₁₆ClN₃O₃S₂C₂₀H₁₆ClN₃O₃S₂C₁₉H₁₄ClN₃O₃S₂
Molecular Weight445.94445.94431.9
Antibacterial MICPredicted: 4 µg/mLReported: 2–8 µg/mLReported: 16 µg/mL
COX-2 Inhibition (%)Predicted: 65%Not reported42%

The 3-methylphenyl variant is hypothesized to exhibit intermediate antibacterial potency compared to its 4-methyl and unsubstituted analogs, balancing lipophilicity and target accessibility.

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